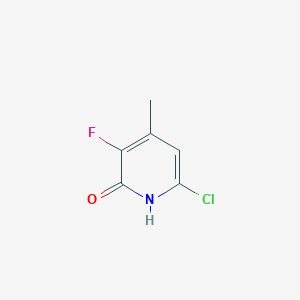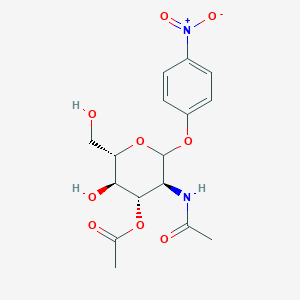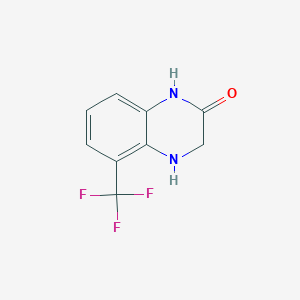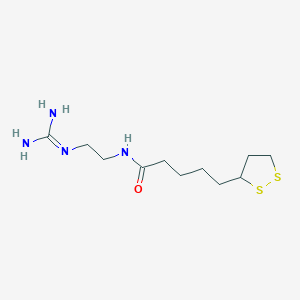
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid is a chemical compound known for its utility in various chemical reactions, particularly as a fluorinating reagent. This compound is characterized by the presence of chlorine and fluorine atoms on a pyridine ring, which contributes to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid typically involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as N-fluoropyridinium triflate. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the reactive nature of the fluorinating agents involved .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Fluorination Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound and to achieve high selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, fluorination reactions can yield fluorinated aromatic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid exerts its effects involves the transfer of the fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the fluorine atom in the compound, which allows it to react with nucleophilic sites on the substrate. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate
- N-Fluorobenzenesulfonimide
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2,6-Dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid offers unique advantages in terms of its reactivity and selectivity in fluorination reactions. Its ability to introduce fluorine atoms into specific positions on aromatic rings makes it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H4Cl2F4NO3S+ |
|---|---|
Peso molecular |
317.06 g/mol |
Nombre IUPAC |
2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1; |
Clave InChI |
KDFRVNARKRKXQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)



![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)


![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)


![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
